molecular formula C3H8O B110011 2-Propanol-2-d1 CAS No. 3972-26-7

2-Propanol-2-d1

Cat. No.: B110011
CAS No.: 3972-26-7
M. Wt: 61.1 g/mol
InChI Key: KFZMGEQAYNKOFK-WFVSFCRTSA-N
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Description

Synthesis Analysis

2-Propanol can be produced by hydrating propene . The raw material mixture contains water and acetone, and the water content is 1.2 to 4.0 wt% based on 100 wt% of the total of the water and the acetone .


Molecular Structure Analysis

The molecular structure of 2-Propanol-2-d1 is represented by the SMILES string [2H]C©©O . The InChI representation is 1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i3D .


Chemical Reactions Analysis

2-Propanol is known to undergo various reactions. For example, it can be dehydrated to form a carbocation . In the presence of water, 2-propanol can also react with benzophenone and/or acetone ketyl radicals, which is used to examine the exact mechanism of DNA damage and repair .

It has a refractive index n20/D of 1.377 (lit.), a boiling point of 82 °C (lit.), and a melting point of -89.5 °C (lit.) . The bulk density is 0.785 g/mL .

Scientific Research Applications

Hydrogen Donor in Chemical Processes

2-Propanol is studied as a hydrogen donor in the transfer hydrogenation process. This is particularly notable in the conversion of glycerol into 1,2-propanediol under nitrogen pressure, using nickel or copper supported on alumina catalysts. This process indicates a different mechanism for glycerol hydrogenolysis depending on the source of hydrogen atoms, which can either come from dissolved molecular hydrogen dissociation or from 2-propanol dehydrogenation (Gandarias et al., 2011).

Electrocatalysis in Alkaline Medium

2-Propanol is used in the study of electrocatalysis. Pd (Palladium) is shown to be an effective electrocatalyst for 1-propanol and 2-propanol oxidation in alkaline medium, demonstrating higher activity than the conventional catalyst Pt (Platinum) (Liu et al., 2008).

In Deuterium-Labeling Studies

Deuterium-labeling studies have been conducted to understand the dehydrogenation of 2-propanol using Ru–Pt/carbon catalysts. These studies help to elucidate the mechanism of dehydrogenation and the role of 2-propanol in these reactions (Meng et al., 1999).

Investigating Molecular Associations

Neutron scattering data of liquid D-1-propanol was analyzed to understand the probable molecular association in liquids, including a comparison with 2-propanol (Sahoo et al., 2009).

Use in Fuel Cells

Ethanol, 1-propanol, and 2-propanol have been evaluated as alternative fuels in direct methanol/oxygen fuel cells. 2-Propanol, in particular, showed distinct electro-oxidation behavior, suggesting its potential application in this domain (Wang et al., 1995).

Clathrate Formation

Research on 2-propanol's role in clathrate hydrate formation, particularly in petroleum exploration and production, provides insights into its unique behavior and potential applications in this field (Ostergaard et al., 2002).

Chemical Heat-Pump Systems

A study on 2-propanol/acetone/hydrogen chemical heat-pump systems illustrates the utility of 2-propanol in this application, highlighting its role in enhancing the system's efficiency (Meng et al., 1999).

DNA Structural Studies

2-Propanol is used in studies exploring the higher-order structure of DNA, particularly in contrasting its effects with those of 1-propanol. This highlights its role in DNA conformational transitions and its utility in genomic DNA isolation (Ma et al., 2019).

Safety and Hazards

2-Propanol-2-d1 is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and the substance should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Isopropanol-2-d1, also known as 2-deuteriopropan-2-ol or 2-Propanol-2-d1, is a deuterium-labelled version of isopropyl alcohol It’s worth noting that isopropyl alcohol, the non-deuterated form, primarily affects the central nervous system .

Mode of Action

It can be inferred from the behavior of isopropyl alcohol, which acts as a central nervous system depressant

Biochemical Pathways

A study on isopropanol production via the thermophilic bioconversion of sugars and syngas using metabolically engineered moorella thermoacetica suggests that isopropanol can be synthesized by acetone reduction, where the carbonyl group of acetone is reduced to a hydroxyl group . This might provide some insight into the potential biochemical pathways of Isopropanol-2-d1.

Pharmacokinetics

Isopropyl alcohol, its non-deuterated form, has a volume of distribution of 045 to 07 L/kg and is metabolized to acetone via hepatic alcohol dehydrogenase

Result of Action

Isopropyl alcohol, its non-deuterated form, primarily causes central nervous system depression, gastrointestinal irritation, and ketosis

Action Environment

Environmental factors can influence the action, efficacy, and stability of Isopropanol-2-d1. For instance, exposure to isopropyl alcohol can occur through ingestion, dermal contact, or inhalation . These exposure routes could potentially influence the action of Isopropanol-2-d1. Additionally, the compound’s volatility could affect its stability in different environmental conditions.

Properties

IUPAC Name

2-deuteriopropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZMGEQAYNKOFK-WFVSFCRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480714
Record name 2-Propanol-2-d1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3972-26-7
Record name 2-Propan-2-d-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3972-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol-2-d1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3972-26-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the kinetic isotope effect observed with 2-Propanol-2-d1 in radiation chemistry studies?

A1: Research using this compound has illuminated the role of kinetic isotope effects (KIE) in the radiolysis of hydroxyl-containing compounds []. A significant KIE was observed during the radiolysis of aqueous this compound solutions, particularly in the formation of acetone. This effect was attributed to the difference in bond dissociation energies between C-H and C-D bonds. The study demonstrated that substituting hydrogen with deuterium in this compound can substantially impact the rate of radiation-induced transformations, specifically inhibiting the chain reaction leading to acetone formation [].

Q2: How does the structure of the radical intermediate influence the presence of a KIE in radiolysis experiments with deuterated compounds?

A2: The type of radical formed during radiolysis significantly influences whether a KIE is observed. For example, in the radiolysis of 2,3-butanediol and its deuterated analogue (2,3-butanediol-2,3-d2), no KIE was observed in the formation of 2-butanone []. This suggests that the presence of a primary or secondary β-carbonyl radical, formed after the dehydration of the initial radical, plays a key role in determining the manifestation of the KIE. The study highlights the importance of radical structure in understanding isotope effects in radiation chemistry [].

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